Synthesis and Characterization of N-Fmoc-4-bromo-D-tryptophan: A Technical Guide
Synthesis and Characterization of N-Fmoc-4-bromo-D-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan, an important building block in peptide synthesis and drug discovery. The introduction of a bromine atom at the 4-position of the indole ring of D-tryptophan offers a versatile handle for further chemical modifications, making it a valuable component for creating novel peptides and peptidomimetics with unique biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of N-Fmoc-4-bromo-D-tryptophan is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₆H₂₁BrN₂O₄ |
| Molecular Weight | 505.36 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | D-configuration |
| Functional Groups | Fmoc-protected amine, Carboxylic acid, Bromoindole |
| CAS Number | 3012560-60-7 |
Synthesis Workflow
The synthesis of N-Fmoc-4-bromo-D-tryptophan is a two-step process. The first step involves the synthesis of the precursor, 4-bromo-D-tryptophan, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
Caption: Overall synthesis workflow for N-Fmoc-4-bromo-D-tryptophan.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan.
Synthesis of 4-bromo-D-tryptophan
The enantioselective synthesis of 4-bromo-D-tryptophan can be achieved through various methods, including enzymatic resolutions or asymmetric synthesis from 4-bromoindole and a chiral serine-derived electrophile. A representative chemical synthesis approach is outlined below.
Materials:
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4-Bromoindole
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N-Boc-D-serine methyl ester
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Trifluoroacetic acid (TFA)
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Triethylsilane
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Preparation of the Electrophile: N-Boc-D-serine methyl ester is converted to a suitable electrophile, such as a β-lactone or an epoxide, using standard organic synthesis procedures.
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Friedel-Crafts Alkylation: 4-Bromoindole (1.0 eq) is dissolved in an anhydrous solvent like DCM under an inert atmosphere. The chiral electrophile (1.2 eq) is added, followed by a Lewis acid catalyst (e.g., BF₃·OEt₂ or Sc(OTf)₃) at a low temperature (e.g., -78 °C).
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Reaction Monitoring: The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).
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Work-up and Deprotection: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The resulting crude product is then treated with a solution of TFA in DCM (e.g., 1:1 v/v) in the presence of a scavenger like triethylsilane to remove the Boc protecting group.
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Purification: The crude 4-bromo-D-tryptophan is purified by flash column chromatography on silica gel to afford the desired product.
N-Fmoc Protection of 4-bromo-D-tryptophan
The protection of the α-amino group of 4-bromo-D-tryptophan is achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
Materials:
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4-bromo-D-tryptophan
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Fmoc-OSu (1.1 eq)
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Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
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1,4-Dioxane or Acetonitrile
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Water
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Brine
Procedure:
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Dissolution: 4-bromo-D-tryptophan (1.0 eq) is dissolved in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
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Addition of Fmoc Reagent: The solution is cooled in an ice bath, and Fmoc-OSu (1.1 eq) is added portion-wise while stirring.
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Reaction: The reaction mixture is stirred overnight at room temperature.
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Work-up: The reaction mixture is diluted with water and washed with ethyl acetate to remove any unreacted Fmoc-OSu. The aqueous layer is then acidified to pH 2-3 with 1 M HCl.
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Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Fmoc-4-bromo-D-tryptophan. The product can be further purified by recrystallization or silica gel chromatography if necessary.
Characterization
A logical workflow for the characterization of the synthesized N-Fmoc-4-bromo-D-tryptophan is depicted below.
Caption: Logical workflow for the characterization of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized N-Fmoc-4-bromo-D-tryptophan.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Expected Purity | >95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product. The expected chemical shifts will be influenced by the bromo-indole and Fmoc moieties.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | s | 1H | Indole N-H |
| ~7.9 - 7.2 | m | 11H | Aromatic protons (Fmoc and Indole) |
| ~4.3 - 4.1 | m | 3H | Fmoc CH and CH₂ |
| ~4.0 | m | 1H | α-CH |
| ~3.2 - 3.0 | m | 2H | β-CH₂ |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~173 | Carbonyl (Carboxylic acid) |
| ~156 | Carbonyl (Fmoc) |
| ~144, 141 | Quaternary aromatic carbons (Fmoc) |
| ~136 | Quaternary aromatic carbon (Indole) |
| ~128 - 120 | Aromatic carbons (Fmoc and Indole) |
| ~112 | Quaternary aromatic carbon (C-Br) |
| ~110 | Aromatic carbon (Indole) |
| ~66 | Fmoc CH₂ |
| ~55 | α-CH |
| ~47 | Fmoc CH |
| ~28 | β-CH₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
| Technique | Expected m/z |
| ESI-MS | [M-H]⁻ at ~504.06, [M+H]⁺ at ~506.07 |
| HRMS | Calculated for C₂₆H₂₁BrN₂O₄ [M+H]⁺: 505.0761, Found: 505.07xx |
This technical guide provides a foundational understanding of the synthesis and characterization of N-Fmoc-4-bromo-D-tryptophan. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
